2-Phenylphenol

Catalog No.
S515972
CAS No.
90-43-7
M.F
C12H10O
C12H10O
C6H5C6H4OH
M. Wt
170.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Phenylphenol

CAS Number

90-43-7

Product Name

2-Phenylphenol

IUPAC Name

2-phenylphenol

Molecular Formula

C12H10O
C12H10O
C6H5C6H4OH

Molecular Weight

170.21 g/mol

InChI

InChI=1S/C12H10O/c13-12-9-5-4-8-11(12)10-6-2-1-3-7-10/h1-9,13H

InChI Key

LLEMOWNGBBNAJR-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=CC=CC=C2O

Solubility

less than 0.1 mg/mL at 68.9 °F (NTP, 1992)
FORMS SALTS OF WHICH THOSE OF THE ALKALI METALS ARE WATER-SOLUBLE; THE SODIUM SALT CRYSTALLIZES AS A TETRAHYDRATE, SOLUBILITY CIRCA 1.1 KG/KG WATER (35 °C), GIVING A SOLUTION OF PH 12.0-13.5.
Soluble in fixed alkali hydroxide solutions and most organic solvents.
Soluble in sodium hydroxide
Soluble in ethanol, acetone, benzene, chloroform, and ligroin; very soluble in ethyl ether and pyridine.
Sol in most organic solvents, including ethanol, ethylene glycol, isopropanol, glycolethers, and polyglycols.
For more Solubility (Complete) data for o-Phenylphenol (6 total), please visit the HSDB record page.
0.7 mg/mL at 25 °C
Solubility in water, g/l at 20 °C: 0.2 (very poor)
insoluble in water
moderately soluble (in ethanol)

Synonyms

2-hydroxybiphenyl, 2-hydroxydiphenyl, 2-phenylphenol, 2-phenylphenol sodium, Dowicide, Lyorthol, o-phenylphenate, o-phenylphenol, ortho-phenylphenate, orthophenylphenol, sodium o-phenylphenoate, sodium ortho-phenylphenate, sodium ortho-phenylphenol

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2O

Description

The exact mass of the compound 2-Phenylphenol is 170.0 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as less than 0.1 mg/ml at 68.9° f (ntp, 1992)0.00 msoluble in fixed alkali hydroxide solutions and most organic solvents.soluble in sodium hydroxidesoluble in ethanol, acetone, benzene, chloroform, and ligroin; very soluble in ethyl ether and pyridine.sol in most organic solvents, including ethanol, ethylene glycol, isopropanol, glycolethers, and polyglycols.at 20 °c, g/kg solvent: in methanol, 500; in acetone, 479; in acetonitrile, 532; in octanol, 529; in toluene, 466; in hexane 48.6in water, 700 mg/l at 25 °c0.7 mg/ml at 25 °csolubility in water, g/l at 20 °c: 0.2 (very poor)insoluble in watermoderately soluble (in ethanol). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 1548. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Biphenyl Compounds - Supplementary Records. It belongs to the ontological category of hydroxybiphenyls in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Flavoring Agents -> JECFA Flavorings Index. However, this does not mean our product can be used or applied in the same or a similar way.

Antimicrobial Properties

The primary area of research on 2-Phenylphenol focuses on its antimicrobial properties. Studies have shown it to be effective against various fungi, bacteria, and even some viruses [1]. This makes it a valuable tool for researchers studying plant pathology, food spoilage, and disinfection methods [2, 3].

Researchers are also investigating the mechanisms by which 2-Phenylphenol exerts its antimicrobial effects. Understanding these mechanisms could lead to the development of new and more targeted antifungal and antibacterial agents [1].

  • Source: [1] Applied Sciences: Heterogeneous Electro-Fenton-like Designs for the Disposal of 2-Phenylphenol from Water ()
  • Source: [2] National Institutes of Health: 2-Phenylphenol
  • Source: [3] Wiley Online Library: Disinfection efficacy of ortho-phenylphenol washes against Escherichia coli and Salmonella spp. on the surface of oranges

Environmental Research

Another area of research focuses on the environmental impact of 2-Phenylphenol. As a fungicide used in agriculture, it can potentially contaminate soil and water sources [2]. Researchers are studying the degradation pathways of 2-Phenylphenol in the environment to understand its persistence and potential ecological effects [1].

Additionally, some studies are investigating methods for removing 2-Phenylphenol from contaminated water, such as using advanced oxidation processes [1].

  • Source: [1] Applied Sciences: Heterogeneous Electro-Fenton-like Designs for the Disposal of 2-Phenylphenol from Water ()
  • Source: [2] National Institutes of Health: 2-Phenylphenol

2-Phenylphenol, also known as o-phenylphenol, is an organic compound characterized by its chemical formula C₁₂H₁₀O. It appears as a white to buff-colored crystalline solid with a distinct odor and is primarily recognized for its biocidal properties. This compound is one of the monohydroxylated isomers of biphenyl, and it has historically been used as a fungicide, disinfectant, and preservative in various agricultural and household applications. Its solubility in water is limited, but it is soluble in organic solvents such as ethanol, acetone, and chloroform .

2-Phenylphenol acts as a weak organic acid with a pKa of approximately 9.5 to 10.01 at 25°C . It can neutralize bases exothermically and may react with strong reducing agents such as hydrides, alkali metals, and sulfides, producing flammable gases like hydrogen. It readily undergoes sulfonation reactions with concentrated sulfuric acid and can be nitrated rapidly, although nitrated phenols are known to be potentially explosive upon heating .

2-Phenylphenol can be synthesized through several methods:

  • Aldol Condensation: This involves the condensation of cyclohexanone to produce cyclohexenylcyclohexanone, which is then dehydrogenated to yield 2-phenylphenol.
  • Distillation Recovery: It can be recovered from the distillation residue of phenol production via sulfonation processes.
  • Vacuum Distillation: This method separates mixed phenolic compounds based on their solubility differences in solvents like trichloroethylene .

The primary applications of 2-phenylphenol include:

  • Agricultural Fungicide: Used post-harvest for treating fruits and vegetables.
  • Disinfectant: Employed in hospitals, veterinary clinics, and food processing facilities for surface disinfection.
  • Preservative: Utilized in the treatment of citrus fruits to extend shelf life.
  • Industrial Uses: Involved in the production of other chemicals, including dyes and rubber products .

Research indicates that 2-phenylphenol interacts with various biological systems. Its absorption through the skin has been noted to be significant, with about 43% of applied doses being absorbed during studies on human exposure. The compound is primarily excreted through urine . Additionally, studies have raised concerns about its potential endocrine-disrupting effects, necessitating further investigation into its long-term impacts on human health and the environment .

Several compounds share structural similarities or functional properties with 2-phenylphenol:

Compound NameChemical FormulaKey Characteristics
BiphenylC₁₂H₁₄A simple structure without hydroxyl groups; used as a solvent.
PhenolC₆H₆OA monohydroxylated aromatic compound; widely used as an antiseptic.
4-PhenylphenolC₁₂H₁₀OSimilar structure but with the hydroxyl group at the para position; used similarly as a biocide.
Sodium Orthophenyl PhenolateC₁₂H₉NaOThe sodium salt form of 2-phenylphenol; more soluble in water; used as a preservative.

The uniqueness of 2-phenylphenol lies in its specific positioning of the hydroxyl group on the biphenyl structure (ortho position), which influences its reactivity and biological activity compared to other phenolic compounds .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

2-phenylphenol appears as light lavender crystals or solid. (NTP, 1992)
White solid with a characteristic odor; [Merck Index] Light pink crystalline solid; [MSDSonline]
Solid
WHITE CRYSTALS.
White to light purple crystals

Color/Form

Needles from petroleum ether
Colorless to pinkish crystals
White, flaky crystals

XLogP3

3.1

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

170.073164938 g/mol

Monoisotopic Mass

170.073164938 g/mol

Boiling Point

527 °F at 760 mmHg (NTP, 1992)
286 °C
282.00 to 285.00 °C. @ 760.00 mm Hg

Flash Point

255 °F (NTP, 1992)
124 °C
Value: 138 degree C Type: closed cup
124 °C c.c.

Heavy Atom Count

13

Density

1.213 at 77 °F (NTP, 1992) - Denser than water; will sink
1.213 g/cu cm at 25 °C
Relative density (water = 1): 1.2

LogP

3.09 (LogP)
log Kow = 3.09
3.09
3.2

Odor

Mild characteristic odor
Sweetish odor
Phenolic odo

Decomposition

When heated to decomposition it emits acrid smoke and irritating fumes.

Appearance

Solid powder

Melting Point

131.9 to 135.5 °F (NTP, 1992)
59 °C
56 °C
58-60 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

D343Z75HT8

Related CAS

132-27-4 (hydrochloride salt)

GHS Hazard Statements

H315: Causes skin irritation [Warning Skin corrosion/irritation];
H319: Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335: May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard]

MeSH Pharmacological Classification

Carcinogens

ATC Code

D - Dermatologicals
D08 - Antiseptics and disinfectants
D08A - Antiseptics and disinfectants
D08AE - Phenol and derivatives
D08AE06 - Biphenylol

Mechanism of Action

... A genome-wide transcriptome analysis of the cellular responses of Pseudomonas aeruginosa (P. aeruginosa) exposed to 0.82 mM OPP for 20 and 60 minutes /was performed/ ... Ortho-phenylphenol (OPP) upregulated the transcription of genes encoding ribosomal, virulence and membrane transport proteins after both treatment times. After 20 minutes of exposure to 0.82 mM OPP, genes involved in the exhibition of swarming motility and anaerobic respiration were upregulated. After 60 minutes of OPP treatment, the transcription of genes involved in amino acid and lipopolysaccharide biosynthesis were upregulated. Further, the transcription of the ribosome modulation factor (rmf) and an alternative sigma factor (rpoS) of RNA polymerase were downregulated after both treatment times. Results from this study indicate that after 20 minutes of exposure to OPP, genes that have been linked to the exhibition of anaerobic respiration and swarming motility were upregulated. This study also suggests that the downregulation of the rmf and rpoS genes may be indicative of the mechanism by which OPP causes decreases in cell viability in P. aeruginosa. Consequently, a protective response involving the upregulation of translation leading to the increased synthesis of membrane related proteins and virulence proteins is possibly induced after both treatment times. In addition, cell wall modification may occur due to the increased synthesis of lipopolysaccharide after 60 minutes exposure to OPP. This gene expression profile can now be utilized for a better understanding of the target cellular pathways of OPP in P. aeruginosa and how this organism develops resistance to OPP.
A genome-wide transcriptome analysis of the cellular responses of Staphylococcus aureus (S. aureus) when exposed to 0.82 mM of ortho-phenylphenol (OPP) for 20 and 60 min /was performed/ ... OPP downregulated the biosynthesis of many amino acids, which are required for protein synthesis. In particular, the genes encoding the enzymes of the diaminopimelate (DAP) pathway which results in lysine biosynthesis were significantly downregualted. Intriguingly, ... the transcription of genes encoding ribosomal proteins was upregulated by OPP and at the same time, the genes encoding iron acquisition and transport were downregulated. The genes encoding virulence factors were upregulated and genes encoding phospholipids were downregulated upon 20 min exposure to OPP ... Using microarray analysis ... revealed novel information regarding the mode of action of OPP on Staphylococcus: OPP inhibits anabolism of many amino acids and highly downregulates the genes that encode the enzymes involved in the DAP pathway. Lysine and DAP are essential for building up the peptidoglycan cell wall. It was concluded that the mode of action of OPP is similar to the mechanism of action of some antibiotics. The discovery of this phenomenon provides useful information that will benefit further antimicrobial research on S. aureus.

Vapor Pressure

1 mmHg at 212 °F (NTP, 1992)
0.002 [mmHg]
2.0X10-3 mm Hg at 25 °C
Vapor pressure, Pa at 20 °C: 0.07

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

90-43-7
61788-42-9

Absorption Distribution and Excretion

The pharmacokinetics and metabolism of uniformly labeled 14C/13C-ortho-phenylphenol (OPP) were followed in six human male volunteers given a single 8 hr dermal dose of 6 ug OPP/kg body weight formulated as a 0.4% (w/v) solution in isopropyl alcohol. The application site was covered with a non-occlusive dome allowing free movement of air, but preventing the loss of radioactivity due to physical contact. At 8 hr post-exposure the non-occlusive dome was removed, the dose site was wiped with isopropyl alcohol containing swabs and the skin surface repeatedly stripped with tape. Blood specimens, urine, and feces were collected from each volunteer over a 5 day post-exposure period and were analyzed for radioactivity and metabolites (urine only). Following dermal application, peak plasma levels of radioactivity were obtained within 4 hr post-exposure and rapidly declined with virtually all of the absorbed dose rapidly excreted into the urine within 24 hr post-exposure. A one-compartment pharmacokinetic model was used to describe the time-course of OPP absorption and clearance in male human volunteers. Approximately 43% of the dermally applied dose was absorbed through the skin with an average absorption half-life of 10 hr. Once absorbed the renal clearance of OPP was rapid with an average half-life of 0.8 hr. The rate limiting step for renal clearance was the relatively slower rate of dermal absorption; therefore the pharmacokinetics of OPP in humans was described by a 'flip-flop' single compartment model. Overall, the pharmacokinetics were similar between individuals, and the model parameters were in excellent agreement with the experimental data. Approximately 73% of the total urinary radioactivity was accounted for as free OPP, OPP-sulfate and OPP-glucuronide conjugates. The sulfate conjugate was the major metabolite (approximately 69%). Therefore, total urinary OPP equivalents (acid-labile conjugates+free OPP) can be used to estimate the systemically absorbed dose of OPP. The rapid excretion of OPP and metabolites into the urine following dermal exposure indicates that OPP is unlikely to accumulate in humans upon repeated exposure ...
Male F344 rats were treated with 0, 15, 50, 125, 250, 500, 1000 mg/kg of ortho-phenylphenol (OPP) and its radiocarbon analogue via oral gavage. The dosed rats were euthanized after 24 hr, and the proteins were extracted from the liver, kidney, and bladder. The amount of radioactivity associated with the extracted protein was quantified ... Protein binding in liver and kidney exhibited a linear or modest curvilinear relationship over the dose range studied. In the urinary bladder, however, a pronounced nonlinear relationship between protein adduct levels and administered dose was observed. The measured protein adduct levels were in agreement with the predicted concentrations of phenylbenzoquinone based on a proposed mechanism involving free phenylhydroquinone autoxidation in the urine. Unlike protein binding, DNA adducts measured from the same bladder samples did not show a significant difference from the control group ...
The validity of in vitro and in vivo methods for the prediction of percutaneous penetration in humans was assessed using the fungicide ortho-phenylphenol (OPP) (log Po/w 3.28, MW 170.8, solubility in water 0.7 g/L). In vivo studies were performed in rats and human volunteers, applying the test compound to the dorsal skin and the volar aspect of the forearm, respectively. In vitro studies were performed using static diffusion cells with viable full-thickness skin membranes (rat and human), nonviable epidermal membranes (rat and human), and a perfused pig ear model. For the purpose of conducting in vitro/in vivo comparisons, standardized experimental conditions were used with respect to dose (120 ug OPP/sq cm), vehicle (60% aqueous ethanol), and exposure duration (4 hr). In human volunteers, the potentially absorbed dose (amount applied minus dislodged) was 105 ug/sq cm, while approximately 27% of the applied dose was excreted with urine within 48 hr. In rats these values were 67 ug/sq cm and 40%, respectively. In vitro methods accurately predicted human in vivo percutaneous absorption of OPP on the basis of the potential absorbed dose. With respect to the other parameters studied (amount systemically available, maximal flux), considerable differences were observed between the various in vitro models ...
Excreted in mammals principally as the parent compound & as the glucuronide & sulfate conjugates.
For more Absorption, Distribution and Excretion (Complete) data for o-Phenylphenol (7 total), please visit the HSDB record page.

Metabolism Metabolites

Ortho-phenylphenol (OPP) was well absorbed in the male B6C3F1 mouse, with 84 and 98% of the administered radioactivity recovered in the 0-48-hr urine of animals administered a single oral dose of 15 or 800 mg/kg respectively. High absorption and rapid elimination were also seen in the female and male F344 rat with 86 and 89% respectively of a single oral dose (27-28 mg/kg) found in the urine in 24 hr. OPP was also rapidly eliminated from human volunteers following dermal exposure for 8 hr (0.006 mg/kg), with 99% of the absorbed dose in the urine in 48 hr.. Sulfation of OPP was found to be the major metabolic pathway at low doses in all three species, accounting for 57, 82 and 69% of the urinary radioactivity in the male mouse (15 mg/kg, po), male rat (28 mg/kg, po) and male human volunteers (0.006 mg/kg, dermal). OPP-glucuronide was also present in all species, representing 29, 7 and 4% of the total urinary metabolites in the low dose groups of mouse, rat and human volunteers respectively. Conjugates of 2-phenylhydroquinone (PHQ) in these single-dose studies accounted for 12, 5 and 15% of the dose in mouse, rat and human, respectively. Little or no free OPP was found in any species. No free PHQ or PBQ was found in the mouse, rat or human (LOD = 0.1-0.6%). A novel metabolite, the sulfate conjugate of 2,4'-dihydroxybiphenyl, was identified in rat and man, comprising 3 and 13% of the low dose respectively. Dose-dependent shifts in metabolism were seen in the mouse for conjugation of parent OPP, indicating saturation of the sulfation pathway. Dose-dependent increases in total PHQ were also observed in mouse. This study was initiated to elucidate a mechanistic basis for the difference in carcinogenic potential for OPP between rat and mouse. However, the minor differences seen in the metabolism of OPP in these two species do not appear to account for the differences in urinary bladder toxicity and tumor response between mouse and rat.
Dogs & cats also excrete urinary sulfonic acid & glucuronic acid metabolites of o-phenylphenol, although the parent compound predominates.
(14)C-ortho-Phenylphenol was applied onto the skin of the forearm of 6 volunteers for 8 hr at a dose of 0.4 mg/person (0.006 mg/kg bw). ... Sulfation was the major metabolic pathway, accounting for 69% of the metabolites, while conjugates of 2-phenylhydroquinone accounted for 15%. Little or no free ortho-phenylphenol was present in the urine, & no free 2-phenylhydroquinone or 2-phenyl-1,4-benzoquinone was detected.
ortho-Phenylphenol was converted to phenylhydroquinone by microsomal cytochrome P450 in vitro. Phenylhydroquinone was oxidized to phenylquinone by cumene hydroperoxide-supported microsomal cytochrome P450, & phenylquinone was reduced back to phenylhydroquinone by cytochrome P450 reductase, providing direct evidence of redox cycling of ortho-phenylphenol.
For more Metabolism/Metabolites (Complete) data for o-Phenylphenol (12 total), please visit the HSDB record page.
2-phenylphenol has known human metabolites that include 2,5-dihydroxybiphenyl.

Associated Chemicals

ortho-phenylphenol, sodium;132-27-4

Wikipedia

2-Phenylphenol

Use Classification

Agrochemicals -> Pesticides
Flavoring Agents -> JECFA Flavorings Index
Food Additives -> PRESERVATIVE; -> JECFA Functional Classes
Cosmetics -> Preservative
Fungicides

Methods of Manufacturing

By hydrogenation of 2-cyclohexylidenecyclohexanone produced by the base catalyzed dimerization of cyclohexanone.
Either synthesized directly or isolated as a byproduct in the production of phenol by the hydrolysis of monochlorobenzene.
Prepared from phenyl ether.
Biphenyl (sulphonation/alkali fusion; coproduced with p-phenylphenol). Chlorobenzene (arylation/base-catalyzed hydrolysis; coproduced with p-phenylphenol). Xylenol, mixed (fractionation/alkali extraction; coproduced with biphenyl)
For more Methods of Manufacturing (Complete) data for o-Phenylphenol (7 total), please visit the HSDB record page.

General Manufacturing Information

[1,1'-Biphenyl]-2-ol: ACTIVE
The tendency /of o-phenylphenol/ to scald citrus fruits is reduced by addition of hexamine.
Water sol sodium salt of o-phenylphenol is used for protecting water extendable paints against decomposition prior to use and is employed as a preservative for proteins and other types of decomposable adhesives. In dish washing formulations, vegetable wax, and in paper dipping for food storage. /o-Phenylphenol sodium/
Canadian tolerance on apples and pears: 5 ppm.
Should not be used on growing plants.
For more General Manufacturing Information (Complete) data for o-Phenylphenol (6 total), please visit the HSDB record page.

Analytic Laboratory Methods

(In concn orange juice) diluted sample is distd. gas chromatographic analysis...performed. Free from bulk of fruit by steam distn before sepn...by soln in alkali; determine colorimetrically ... .
Separation and assay by high pressure liquid chromatography, of biphenyl and its hydroxylated derivatives.
Analysis of air samples by gas chromatography.
Residues in fruit wrappers or citrus peel /are/ determined by colorimetry of derivatives, by hplc, or by glc.
EPA-B Method PMD-PFH.l Determination of Phenols and Chlorophenols by Gas Chromatography (TCD-IS-BSA Derivatization).

Clinical Laboratory Methods

Standard method for the analysis of orthophenylphenyl in urine by using liquid chromatography/ultraviolet detection. The limit of detection is 1-2 mg/l.

Storage Conditions

Store in tightly closed containers in a cool, well-ventilated area away from water. Sources of ignition, such as smoking and open flames, are prohibited where o-phenylphenol is used, handled, or stored in a manner that could create a potential fire or explosion hazard.
Safe Storage of Pesticides. Always store pesticides in their original containers, complete with labels that list ingredients, directions for use, and first aid steps in case of accidental poisoning. Never store pesticides in cabinets with or near food, animal feed, or medical supplies. Do not store pesticides in places where flooding is possible or in places where they might spill or leak into wells, drains, ground water, or surface water.

Interactions

F344/DuCrj rats were fed 10,000 or 20,000 mg sodium o-phenylphenol/kg diet, mixed with 2000 mg/kg thiabendazole in diet. The mean body weight of both sexes of both dose groups showed a statistically significant reduction throughout the study. The survival rates were not affected. At a dose level of 1.0% OPP-Na 1/15 males developed a papilloma and 11/15 carcinomas of the urinary bladder, while females were not affected. At a dose level of 2.0% OPP-Na 4/15 males developed papillomas and 10/15 carcinomas of the urinary bladder. 6/15 females showed papillomas and also 6/15 carcinomas of the urinary bladder. Transitional cell hyperplasia of the renal pelvis appeared in 2/15 males and 3/15 females at the 2.0% dose level. Thiabendazole apparently enhanced the carcinogenic effects of OPP-Na in the rat urinary bladder. /Sodium o-phenylphenol/

Stability Shelf Life

Stable at normal conditions.

Dates

Modify: 2023-08-15

Inhibition Mechanisms of

Yue Yu, Landon C Mills, Derek L Englert, Christina M Payne
PMID: 31545606   DOI: 10.1021/acs.jpcb.9b05252

Abstract

Naturally occurring enzymatic pathways enable highly specific, rapid thiophenic sulfur cleavage occurring at ambient temperature and pressure, which may be harnessed for the desulfurization of petroleum-based fuel. One pathway found in bacteria is a four-step catabolic pathway (the 4S pathway) converting dibenzothiophene (DBT), a common crude oil contaminant, into 2-hydroxybiphenyl (HBP) without disrupting the carbon-carbon bonds. 2'-Hydroxybiphenyl-2-sulfinate desulfinase (
), the rate-limiting enzyme in the enzyme cascade, is capable of selectively cleaving carbon-sulfur bonds. Accordingly, understanding the molecular mechanisms of
activity may enable development of the cascade as industrial biotechnology. Based on crystallographic evidence, we hypothesized that
undergoes an active site conformational change associated with the catalytic mechanism. Moreover, we anticipated this conformational change is responsible, in part, for enhancing product inhibition.
IGTS8
was recombinantly produced and purified via
BL21 to test these hypotheses. Activity and the resulting conformational change of
in the presence of HBP were evaluated. The activity of recombinant
was comparable to the natively expressed enzyme and was inhibited via competitive binding of the product, HBP. Using circular dichroism, global changes in
conformation were monitored in response to HBP concentration, which indicated that both product and substrate produced similar structural changes. Molecular dynamics (MD) simulations and free energy perturbation with Hamiltonian replica exchange molecular dynamics (FEP/λ-REMD) calculations were used to investigate the molecular-level phenomena underlying the connection between conformation change and kinetic inhibition. In addition to the HBP, MD simulations of
bound to common, yet structurally diverse, crude oil contaminants 2',2-biphenol (BIPH), 1,8-naphthosultam (NTAM), 2-biphenyl carboxylic acid (BCA), and 1,8-naphthosultone (NAPO) were performed. Analysis of the simulation trajectories, including root-mean-square fluctuation (RMSF), center of mass (COM) distances, and strength of nonbonded interactions, when compared with FEP/λ-REMD calculations of ligand binding free energy, showed excellent agreement with experimentally determined inhibition constants. Together, the results show that the combination of a molecule's hydrophobicity and nonspecific interactions with nearby functional groups contributes to a competitive inhibition mechanism that locks
in a closed conformation and precludes substrate access to the active site.


Control of Aliivibrio fischeri Luminescence and Decrease in Bioluminescence by Fungicides

Hitomi Kuwahara, Junko Ninomiya, Hiroshi Morita
PMID: 30249967   DOI: 10.4265/bio.23.85

Abstract

Studies have reported that cell density, ultraviolet (UV) irradiation, and redox reactions, can induce bioluminescence in bacteria. Conversely, the relationship between seawater components and luminescence is not well understood. The efficacy of marine luminous bacteria as biosensors, and their reactivity to fungicides (for example postharvest pesticides) are also unknown. Therefore, we studied the relationship between the luminescence of Aliivibrio fischeri and the composition of artificial seawater media and analyzed the toxicity of fungicides using A. fischeri grown only with the elements essential to induce luminescence. Luminescence was activated in the presence of KCl, NaHCO
, and MgSO
. In addition, we cultivated A. fischeri with other compounds, including K
, HCO
, and SO
ions. These results suggested that A. fischeri requires K
, HCO
, and SO
ions to activate cell density-independent luminescence. Additionally, A. fischeri cultured in 2.81% NaCl solutions containing KCl, NaHCO
, and MgSO
exhibited a decrease in luminescence in the presence of sodium orthophenylphenol at >10 ppm. This result suggests that A. fischeri can be used as a biosensor to detect the presence of sodium ortho-phenylphenol.


A laccase Gl-LAC-4 purified from white-rot fungus Ganoderma lucidum had a strong ability to degrade and detoxify the alkylphenol pollutants 4-n-octylphenol and 2-phenylphenol

Hao Wang, Wei Deng, Mengheng Shen, Ge Yan, Wei Zhao, Yang Yang
PMID: 33508740   DOI: 10.1016/j.jhazmat.2020.124775

Abstract

In this study, the ability of laccase Gl-LAC-4, purified from Ganoderma lucidum, to degrade and detoxify two representative alkylphenol pollutants, 4-n-octylphenol and 2-phenylphenol, was systematically studied. Gl-LAC-4 laccase had a very strong ability to degrade high concentrations of 4-n-octylphenol, 2-phenylphenol, and alkylphenol mixtures. The degradation speed of Gl-LAC-4 toward 2-phenylphenol was very fast. Gl-LAC-4 displayed strong tolerance for a variety of metal salts and organic solvents in the degradation of alkylphenols. Gl-LAC-4 showed strong tolerance for high concentrations of various metal salts, such as MgSO
, MnSO
, Na
SO
, CuSO
, ZnSO
, CdSO
, and K
SO
, in the degradation of 4-n-octylphenol and 2-phenylphenol.In the case of the same metal cation, the inhibitory effect of the metal salt with Cl
as the anion on the degradation of 4-n-octylphenol and 2-phenylphenol by laccase was stronger than that of the metal salt with SO
as the anion. An increase in the number of chloride ions caused a greater inhibitory effect on alkylphenol degradation by laccase. Gl-LAC-4 exhibited strong tolerance for glycerol, ethylene glycol, butanediol, propylene glycol, and organic solvent mixtures in the degradation of alkylphenols. Gl-LAC-4 treatment significantly reduced or eliminated the phytotoxicity of 4-n-octylphenol and 2-phenylphenol.


Comparison of electrolized water and multiple chemical sanitizer action against heat-resistant molds (HRM)

Andrieli Stefanello, Lísia Nicoloso Magrini, Jéssica Gonçalves Lemos, Marcelo Valle Garcia, Angélica Oliver Bernardi, Alexandre José Cichoski, Marina Venturini Copetti
PMID: 32961522   DOI: 10.1016/j.ijfoodmicro.2020.108856

Abstract

This study aimed to evaluate the sensitivity of heat-resistant molds isolated from spoiled thermally processed foods to antimicrobial compounds used for food industry sanitation. An ortho-phenylphenol-based smoke generator sanitizer, liquid chemical sanitizers (benzalkonium chloride, biguanide, iodine, peracetic acid, and sodium hypochlorite), and acidic and alkaline electrolyzed water were used against Aspergillus australensis (MB 2579; NFF 02), Aspergillus aureoluteus (NFC1), Paecilomyces fulvus (PFF 01), Paecilomyces niveus (PNT 01; PNDC 01; PNB1 01), and Paecilomyces variotii (PV 01; PV 01; PVCH 03). The fungal strains were exposed separately to liquid sanitizers and electrolyzed water in stainless steel discs for 15 min following the European Committee for Standardization (CEN) recommendations. Moreover, the fungal strains were exposed to the smoke generator sanitizer for 7 h following French protocol NF-T-72281. The best results of fungal inactivation were achieved when the highest concentration specified in the label of these sanitizers was tested. On the opposite, the lowest concentration specified in the label should be avoided since it was ineffective in most cases (94%). The ortho-phenyphenol-based smoke generator sanitizer and peracetic acid (1%) showed the best results of spore inactivation, while iodine and benzalkonium chloride achieved satisfactory results against the strains evaluated. Sodium hypochlorite and biguanide were ineffective against most of the fungi studied at all concentrations tested. Acidic and basic electrolyzed water was also ineffective to achieve the 3-log CFU reduction required in the concentrations tested. In general, Paecilomyces spp. was more sensitive than Aspergillus spp. against all sanitizers evaluated, whereas A. aureoluteus NFC1 was resistant to all agents and concentrations tested. The heat-resistant fungal strains showed varied sensitivity against the different agents. Notably, the two most effective commercial sanitizers against the heat-resistant strains were ineffective against the filamentous fungi recommended for sanitizer testing (A. brasiliensis ATCC 16404), which demonstrates the relevance of testing fungal isolates that cause spoilage to choose the most effective compound and obtain the best results of fungal control.


New approach for the determination of ortho-phenylphenol exposure by measurement of sulfate and glucuronide conjugates in urine using liquid chromatography-tandem mass spectrometry

René Bérubé, Patrick Bélanger, Jean-François Bienvenu, Pierre Dumas, Gilles Provencher, Éric Gaudreau, Normand Fleury
PMID: 30229309   DOI: 10.1007/s00216-018-1339-5

Abstract

Ortho-phenylphenol (OPP) has been widely used as a fungicide and preservative. Although low-dose studies have demonstrated its low toxicity in animals and humans, high-dose exposure to this contaminant has toxic effects that range from skin irritation to bladder cancer. Thus far, monitoring of OPP exposure in the general population has been performed by measuring OPP after urine hydrolysis with the β-glucuronidase/arylsulfatase enzyme and sometimes by the use of a mineral acid. We developed a sensitive, accurate, and robust method using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to specifically measure two-phase II OPP metabolites excreted in human urine, OPP sulfate (OPP-S), and OPP glucuronide (OPP-G). Comparative analysis of urine samples from 50 volunteers living in the Quebec City area using a direct method and phosphoric acid hydrolysis method previously developed in our laboratory showed no statistically significant difference (p value for paired t test = 0.701) in OPP concentrations. Moreover, a significant difference showed that underestimation (p value for paired t test = 0.025) occurs when β-glucuronidase/arylsulfatase enzyme deconjugation is used. The LOD achieved by the direct method permits the detection of OPP-S and OPP-G metabolites in urine at the submicrogram per liter level. Graphical abstract ᅟ.


Sensitivity of food spoilage fungi to a smoke generator sanitizer

Angélica Olivier Bernardi, Tamires Santos da Silva, Andrieli Stefanello, Marcelo Valle Garcia, Gilson Parussolo, Rosa C Prestes Dornelles, Marina Venturini Copetti
PMID: 30205309   DOI: 10.1016/j.ijfoodmicro.2018.09.004

Abstract

Smoke generator sanitizers are easy to handle and can access to hard-to-reach places. They are a promising alternative for controlling food and air borne fungi, which are known to cause losses in the bakery, meat, and dairy industries. Therefore, the present study aimed to evaluate the efficiency of a smoke generator sanitizer based on orthophenylphenol against ten fungal species relevant to food spoilage. The tests were carried out according to the norms by the French protocol NF-T-72281, with adaptations specific for disinfectants diffused in the air. The tests were performed in an enclosed room of approximately 32 m
. Aspergillus brasiliensis (ATCC 16404), Candida albicans (ATCC 10231), Aspergillus flavus (ATCC 9643), Aspergillus chevalieri (IMI 211382), Cladosporium cladosporioides (IMI 158517), Lichtheima corymbifera (CCT 4485), Mucor hiemalis (CCT 4561), Penicillium commune (CCT 7683), Penicillium polonicum (NGT 33/12), and Penicillium roqueforti (IMI 217568) were exposed to the smoke generator sanitizer for 7 h. The product was efficient against C. albicans and C. cladosporioides, although it was unable to reduce 4 log of the other tested species. The variable sensitivity of the fungal species to the sanitizer emphasizes the importance of confronting a target microorganism (causing problems in a specific food industry) with the sanitizer aiming to control it and obtain satisfactory results in hygiene programs.


Development of an Integrated Syringe-Pump-Based Environmental-Water Analyzer ( iSEA) and Application of It for Fully Automated Real-Time Determination of Ammonium in Fresh Water

Jian Ma, Peicong Li, Zhaoying Chen, Kunning Lin, Nengwang Chen, Yiyong Jiang, Jixin Chen, Bangqin Huang, Dongxing Yuan
PMID: 29730934   DOI: 10.1021/acs.analchem.8b01490

Abstract

The development of a multipurpose integrated syringe-pump-based environmental-water analyzer ( iSEA) and its application for spectrophotometric determination of ammonium is presented. The iSEA consists of a mini-syringe pump equipped with a selection valve and laboratory-programmed software written by LabVIEW. The chemistry is based on a modified indophenol method using o-phenylphenol. The effect of reagent concentrations and sample temperatures was evaluated. This fully automated analyzer had a detection limit of 0.12 μM with sample throughput of 12 h
. Relative standard deviations at different concentrations (0-20 μM) were 0.23-3.36% ( n = 3-11) and 1.0% ( n = 144, in 24 h of continuous measurement, ∼5 μM). Calibration curves were linear ( R
= 0.9998) over the range of 0-20 and 0-70 μM for the detection at 700 and 600 nm, respectively. The iSEA was applied in continuous real-time monitoring of ammonium variations in a river for 24 h and 14 days. A total of 1802 samples were measured, and only 0.4% was outlier data (≥3 sigma residuals). Measurements of reference materials and different aqueous samples ( n = 26) showed no significant difference between results obtained by reference and present methods. The system is compact (18 cm × 22 cm × 24 cm), portable (4.8 kg), and robust (high-resolution real-time monitoring in harsh environments) and consumes a small amount of chemicals (20-30 μL/run) and sample/standards (2.9 mL/run).


Highly effective catalytic peroxymonosulfate activation on N-doped mesoporous carbon for o-phenylphenol degradation

Jifei Hou, Shasha Yang, Haiqin Wan, Heyun Fu, Xiaolei Qu, Zhaoyi Xu, Shourong Zheng
PMID: 29407810   DOI: 10.1016/j.chemosphere.2018.01.031

Abstract

As a broad-spectrum preservative, toxic o-phenylphenol (OPP) was frequently detected in aquatic environments. In this study, N-doped mesoporous carbon was prepared by a hard template method using different nitrogen precursors and carbonization temperatures (i.e., 700, 850 and 1000 °C), and was used to activate peroxymonosulfate (PMS) for OPP degradation. For comparison, mesoporous carbon (CMK-3) was also prepared. Characterization results showed that the N-doped mesoporous carbon samples prepared under different conditions were perfect replica of their template. In comparison with ethylenediamine (EDA) and dicyandiamide (DCDA) as the precursors, N-doped mesoporous carbon prepared using EDA and carbon tetrachloride as the precursors displayed a higher catalytic activity for OPP degradation. Increasing carbonization temperature of N-doped mesoporous carbon led to decreased N content and increased graphitic N content at the expense of pyridinic and pyrrolic N. Electron paramagnetic resonance (EPR) analysis showed that PMS activation on N-doped mesoporous carbon resulted in highly active species and singlet oxygen, and catalytic PMS activation for OPP degradation followed a combined radical and nonradical reaction mechanism. Increasing PMS concentration enhanced OPP degradation, while OPP degradation rate was independent on initial OPP concentration. Furthermore, the dependency of OPP degradation on PMS concentration followed the Langmuir-Hinshelwood model, reflecting that the activation of adsorbed PMS was the rate controlling step. Based on the analysis by time-of-flight mass spectrometry, the degradation pathway of OPP was proposed.


Biodesulfurization of Thiophenic Compounds by a 2-Hydroxybiphenyl-Resistant Gordonia sp. HS126-4N Carrying dszABC Genes

Nasrin Akhtar, Kalsoom Akhtar, Muhammad A Ghauri
PMID: 29264784   DOI: 10.1007/s00284-017-1422-8

Abstract

Microorganisms can metabolize or transform a range of known chemical compounds present in fossil fuels by naturally having highly specific metabolic activities. In this context, the microbial desulfurization of fuels is an attractive and alternative process to the conventional hydrodesulfurization (HDS) process, since the thiophenic sulfur containing compounds such as dibenzothiophene (DBT) and benzothiophene (BT) cannot be removed by HDS. A DBT desulfurizing mesophilic bacterium, identified on the basis of 16S rRNA gene sequence as Gordonia sp. HS126-4N (source: periphery soil of a coal heap) has been evaluated for its biodesulfurization traits and potential to desulfurize the thiophenic compounds. The HPLC and LC/MS analyses of the metabolites produced from DBT desulfurization and PCR-based nucleotide sequence confirmation of the key desulfurizing genes (dszA/dszB/dszC) proved that HS126-4N could convert DBT to 2-hydroxybiphenyl (2-HBP) via the 4S pathway. The isolate could convert 0.2 mM of DBT to 2-HBP within 48 h and was reasonably tolerant against the inhibitory effect of 2-HBP (retained 70% of growth at 0.5 mM 2-HBP). The isolated biocatalyst desulfurized/degraded 100% of 0.2 mM of 4-methyl DBT, 2,8-dimethyl DBT, BT and 3-methyl BT within 108 h. The capabilities to survive and desulfurize a broad range of thiophenic sulfur containing substrates as well as less inhibition by the 2-HBP suggest that HS126-4N could be a potential candidate for improved biodesulfurization/organic sulfur removal from fossil fuels.


Metabolic pathway and cell adaptation mechanisms revealed through genomic, proteomic and transcription analysis of a Sphingomonas haloaromaticamans strain degrading ortho-phenylphenol

Chiara Perruchon, Sotirios Vasileiadis, Constantina Rousidou, Evangelia S Papadopoulou, Georgia Tanou, Martina Samiotaki, Constantinos Garagounis, Athanasios Molassiotis, Kalliope K Papadopoulou, Dimitrios G Karpouzas
PMID: 28743883   DOI: 10.1038/s41598-017-06727-6

Abstract

Ortho-phenylphenol (OPP) is a fungicide contained in agro-industrial effluents produced by fruit-packaging plants. Within the frame of developing bio-strategies to detoxify these effluents, an OPP-degrading Sphingomonas haloaromaticamans strain was isolated. Proteins/genes with a putative catabolic role and bacterium adaptation mechanisms during OPP degradation were identified via genomic and proteomic analysis. Transcription analysis of all putative catabolic genes established their role in the metabolism of OPP. The formation of key transformation products was verified by chromatographic analysis. Genomic analysis identified two orthologous operons encoding the ortho-cleavage of benzoic acid (BA) (ben/cat). The second ben/cat operon was located in a 92-kb scaffold along with (i) an operon (opp) comprising genes for the transformation of OPP to BA and 2-hydroxypenta-2,4-dienoate (and genes for its transformation) and (ii) an incomplete biphenyl catabolic operon (bph). Proteomics identified 13 up-regulated catabolic proteins when S. haloaromaticamans was growing on OPP and/or BA. Transcription analysis verified the key role of the catabolic operons located in the 92-kb scaffold, and flanked by transposases, on the transformation of OPP by S. haloaromaticamans. A flavin-dependent monoxygenase (OppA1), one of the most up-regulated proteins in the OPP-growing cells, was isolated via heterologous expression and its catabolic activity was verified in vitro.


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